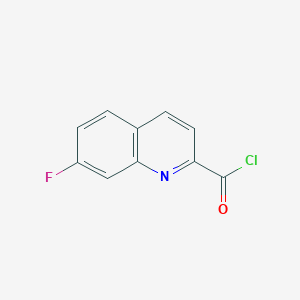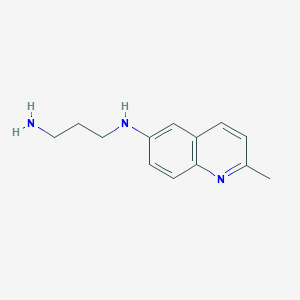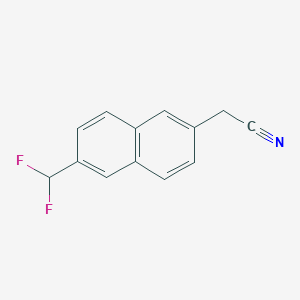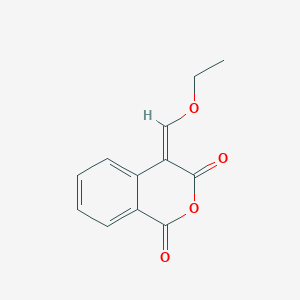
4-(Ethoxymethylene)isochroman-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethoxymethylene)isochroman-1,3-dione is a chemical compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.205 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes an isochroman ring system substituted with an ethoxymethylene group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylene)isochroman-1,3-dione typically involves the reaction of isochroman-1,3-dione with ethyl formate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ethoxymethylene group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis is carried out in controlled laboratory environments to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
4-(Ethoxymethylene)isochroman-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethoxymethylene group to other functional groups.
Substitution: The ethoxymethylene group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
4-(Ethoxymethylene)isochroman-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Ethoxymethylene)isochroman-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxymethylene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Isochroman-1,3-dione: The parent compound without the ethoxymethylene group.
4-(Methoxymethylene)isochroman-1,3-dione: A similar compound with a methoxymethylene group instead of an ethoxymethylene group.
4-(Hydroxymethylene)isochroman-1,3-dione: A compound with a hydroxymethylene group.
Uniqueness
4-(Ethoxymethylene)isochroman-1,3-dione is unique due to the presence of the ethoxymethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the study of enzyme mechanisms and protein interactions .
属性
分子式 |
C12H10O4 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC 名称 |
(4Z)-4-(ethoxymethylidene)isochromene-1,3-dione |
InChI |
InChI=1S/C12H10O4/c1-2-15-7-10-8-5-3-4-6-9(8)11(13)16-12(10)14/h3-7H,2H2,1H3/b10-7- |
InChI 键 |
DVHWPERWSCRNCH-YFHOEESVSA-N |
手性 SMILES |
CCO/C=C\1/C2=CC=CC=C2C(=O)OC1=O |
规范 SMILES |
CCOC=C1C2=CC=CC=C2C(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)

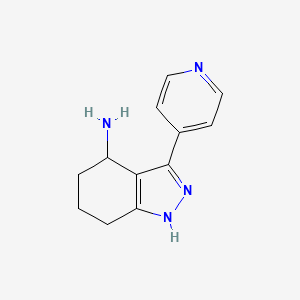

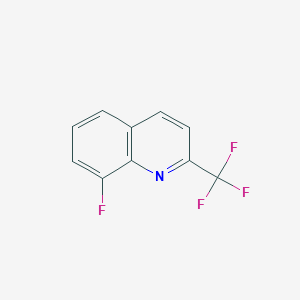
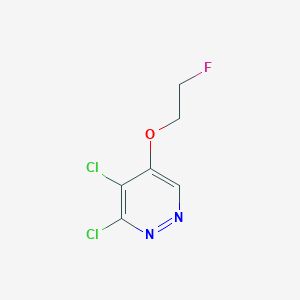
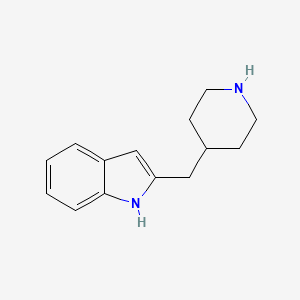
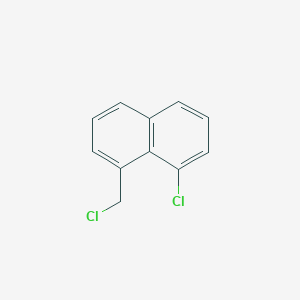
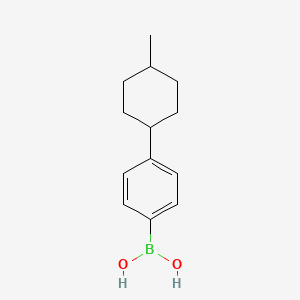
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)

